molecular formula C23H25NO4 B1205705 Atalaphylline CAS No. 28233-35-4

Atalaphylline

Cat. No.: B1205705
CAS No.: 28233-35-4
M. Wt: 379.4 g/mol
InChI Key: GLXYKTASIIUSRC-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Atalaphylline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Atalaphylline is a naturally occurring acridone derivative extracted from the plant Atalantia monophylla. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, including research findings, case studies, and data tables summarizing relevant studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as acridones, which are characterized by a fused ring structure that contributes to their pharmacological properties. The molecular formula for this compound is C15H13NC_{15}H_{13}N, and it exhibits notable lipophilicity, which aids in its bioavailability.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. Notably, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

In Vitro Studies

A study conducted by researchers investigated the antiproliferative effects of several acridone derivatives, including this compound, on human cancer cell lines: prostate cancer (LNCaP), neuroblastoma (SH-SY5Y), hepatoblastoma (HepG2), and colorectal cancer (HT29). The results are summarized in Table 1.

CompoundCell LineIC50 (µM)% Cell Viability at 100 µM
This compoundLNCaP48.3248.32
N-methylthis compoundLNCaP33.0733.07
Buxifoliadine ELNCaP1-1020.88
Citrusinine IIHT2954.0954.09
Citrusinine IHT2969.3269.32

The most potent derivative, buxifoliadine E, exhibited an IC50 value ranging from 1μM1\,\mu M to 10μM10\,\mu M against LNCaP cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to inhibit the Erk pathway, which is crucial for cancer cell growth . Additionally, studies suggest that the compound induces apoptosis in cancer cells through oxidative stress mechanisms.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). The compound's ability to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) fibril aggregation is noteworthy.

In Vitro Neuroprotection Studies

Research evaluated the neuroprotective effects of this compound against hydrogen peroxide-induced oxidative stress in neuronal cells. The results indicated that this compound significantly reduced neuronal cell damage induced by oxidative stressors.

TreatmentAChE Inhibition (%)Aβ Aggregation Inhibition (%)
This compound4550
Control00

These findings suggest that this compound may offer therapeutic potential in treating neurodegenerative diseases by mitigating oxidative damage and improving cholinergic function .

Case Studies and Clinical Implications

While most research on this compound has been conducted in vitro, there are ongoing efforts to explore its clinical applications. Case studies focusing on patient responses to treatments involving acridone derivatives are being conducted to better understand their efficacy in real-world scenarios .

Properties

IUPAC Name

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXYKTASIIUSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331993
Record name Atalaphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28233-35-4
Record name 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28233-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atalaphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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